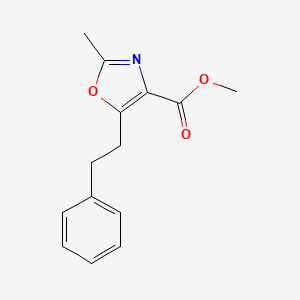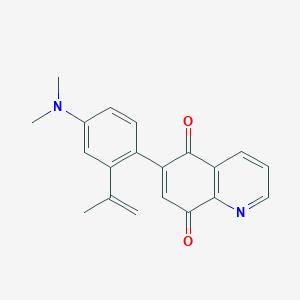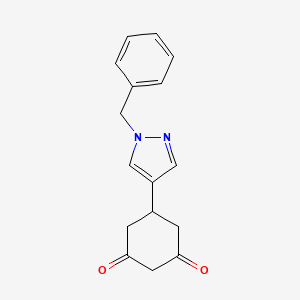![molecular formula C11H8N4O B15211295 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 15846-07-8](/img/structure/B15211295.png)
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its ability to inhibit certain enzymes and induce apoptosis in cancer cells .
准备方法
The synthesis of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique. This method incorporates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds . The synthetic route generally includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrimidine Ring: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the pyrimidine ring.
Final Assembly: The final step involves the coupling of the phenyl group to the isoxazolo[5,4-d]pyrimidine scaffold.
化学反应分析
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its ability to inhibit certain enzymes and proteins, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. One of the key mechanisms is the induction of apoptosis in cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS), which leads to the alteration of mitochondrial membrane potential and subsequent induction of apoptosis . The compound targets various molecular pathways involved in cell growth and survival.
相似化合物的比较
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in inhibiting enzymes like CDK2. 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific scaffold hybridization technique and its potent activity against a broad range of cancer cell lines.
属性
CAS 编号 |
15846-07-8 |
|---|---|
分子式 |
C11H8N4O |
分子量 |
212.21 g/mol |
IUPAC 名称 |
3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H2,12,13,14) |
InChI 键 |
KUXWROWPSINKNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)

![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)





![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)



![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
